9,10-Bis(phenylethynyl)anthracene

Catalog No.
S602889
CAS No.
10075-85-1
M.F
C30H18
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Bis(phenylethynyl)anthracene

CAS Number

10075-85-1

Product Name

9,10-Bis(phenylethynyl)anthracene

IUPAC Name

9,10-bis(2-phenylethynyl)anthracene

Molecular Formula

C30H18

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C30H18/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-18H

InChI Key

ZHBOFZNNPZNWGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5

Synonyms

9,10-Bis(phenethynyl)anthracene; 9,10-Bis(phenylethynyl)anthracene; 9,10-Bis(phenylvinyl)anthracene; BPEA; BPEA (Scintillator Additive); Cyalume Green

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5

Chemiluminescence and Fluorescence Studies:

BPEA's strong fluorescence and high quantum efficiency make it a valuable tool in chemiluminescent and fluorescent studies. Researchers utilize BPEA as a fluorophore in various applications, including:

  • Bioassays: BPEA's ability to emit light upon chemical reaction makes it suitable for developing sensitive bioassays. For instance, researchers have employed BPEA in immunoassays to detect specific proteins or enzymes .
  • Chemical Sensing: BPEA can be incorporated into sensors to detect various analytes. For example, researchers have developed BPEA-based sensors for explosives and reactive oxygen species .

Organic Electronics:

BPEA's unique properties, such as its ability to transport charge and emit light, make it a promising candidate for organic electronics applications. Researchers have explored BPEA in the development of:

  • Organic Light-Emitting Diodes (OLEDs): BPEA can be employed as a dopant in OLEDs to improve their efficiency and color .
  • Organic Solar Cells: BPEA has been studied as an electron acceptor material in organic solar cells for enhanced energy conversion efficiency .

Material Science Research:

BPEA serves as a valuable tool in material science research due to its unique properties and ease of functionalization. Researchers have utilized BPEA for:

  • Self-assembly studies: BPEA's ability to form well-defined structures makes it suitable for investigating self-assembly processes at the molecular level .
  • Organic semiconductor research: BPEA functions as a model system for studying charge transport and other phenomena in organic semiconductors .

9,10-Bis(phenylethynyl)anthracene is an organic compound with the molecular formula C30H18. It features two phenylethynyl groups attached to the anthracene backbone, which is a polycyclic aromatic hydrocarbon. This compound exhibits significant electronic properties due to its conjugated structure, making it of interest in various fields such as materials science and organic electronics. Its unique structure allows for efficient light absorption and emission, making it a valuable fluorophore in photonic applications .

BPEA's primary mechanism of action in chemiluminescence involves energy transfer. When BPEA reacts with an oxidizer, the energy released excites the electron cloud of the molecule. This excited state is unstable, and upon relaxation, the energy is released as light emission (fluorescence) []. The specific wavelength of the emitted light depends on the energy difference between the excited and ground states.

BPEA is generally considered to have low to moderate toxicity []. However, as with most PAHs, it's recommended to handle it with care due to potential carcinogenicity []. Here are some safety considerations:

  • Wear appropriate personal protective equipment (gloves, safety glasses) when handling BPEA.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated area.
  • Dispose of waste according to proper hazardous waste disposal procedures.
, primarily through its reactive ethynyl groups. Notably, it can undergo:

  • Sonogashira Coupling: This reaction allows for the formation of new carbon-carbon bonds by coupling terminal alkynes with aryl halides. This method has been effectively used to synthesize various derivatives of 9,10-bis(phenylethynyl)anthracene .
  • Double-Elimination Reactions: This process can be integrated with Sonogashira coupling to yield unsymmetrical derivatives in a one-pot synthesis, enhancing efficiency and yield .

Research indicates that 9,10-bis(phenylethynyl)anthracene exhibits interesting biological properties. It has been shown to participate in singlet fission, a process where a single photon generates two excitons, which is particularly relevant in the context of solar energy conversion . Additionally, its photophysical properties make it a candidate for studying interactions with biological systems, although comprehensive biological activity studies are still limited.

The synthesis of 9,10-bis(phenylethynyl)anthracene typically involves:

  • Starting Material: The synthesis often begins with 10-bromo-9-anthracenecarbaldehyde.
  • Sonogashira Coupling: The phenylethynes are coupled with the brominated anthracene derivative using palladium catalysts.
  • Double-Elimination Reaction: This step can be performed simultaneously to introduce additional substituents or modify the compound further.

These methods have been refined to achieve high yields and purity of the final product .

9,10-Bis(phenylethynyl)anthracene finds applications in various domains:

  • Organic Electronics: Due to its semiconducting properties, it is utilized in organic field-effect transistors and light-emitting diodes.
  • Fluorescent Dyes: Its strong fluorescence makes it suitable for use as a dye in biological imaging and sensing applications.
  • Materials Science: The compound's ability to form thin films is exploited in the development of advanced materials for electronics and optoelectronics .

Studies on the interactions of 9,10-bis(phenylethynyl)anthracene reveal its potential in various chemical environments. For instance, its behavior under different solvent viscosities has been examined using ultrafast spectroscopy techniques. These studies demonstrate how torsional disorder affects excited state dynamics and spectral properties . Furthermore, investigations into its self-assembly behaviors highlight its versatility in forming organized structures that can be beneficial for material applications .

Several compounds share structural similarities with 9,10-bis(phenylethynyl)anthracene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
9,10-DiphenylanthraceneTwo phenyl groups on anthraceneExhibits high fluorescence but less stability than 9,10-bis(phenylethynyl)anthracene .
1,4-Bis(phenylethynyl)benzenePhenylethynyl groups on benzeneMore rigid structure; used in different electronic applications .
9-(Phenylethynyl)anthraceneSingle phenylethynyl groupLess effective for singlet fission compared to 9,10-bis(phenylethynyl)anthracene .
9,10-Bis(alkynylnaphthalene)Alkynyl groups on naphthaleneSimilar electronic properties but different photophysical behavior .

XLogP3

8.5

UNII

FC8JDB70DQ

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10075-85-1

Wikipedia

9,10-bis(2-phenylethynyl)anthracene

General Manufacturing Information

Anthracene, 9,10-bis(2-phenylethynyl)-: ACTIVE

Dates

Modify: 2023-08-15

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